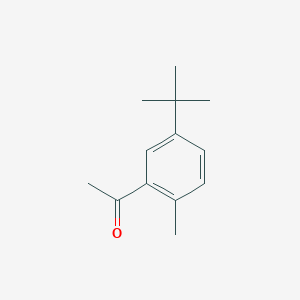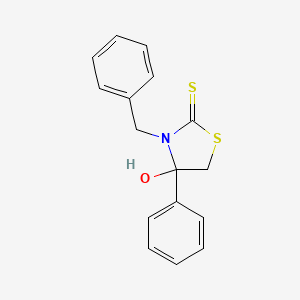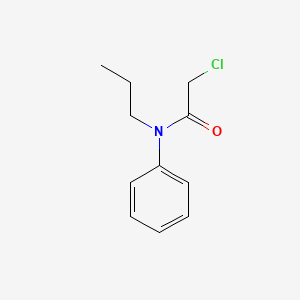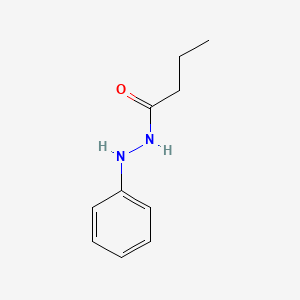
N-(4-Pyridylmethyl)-2-pyridylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Pyridylmethyl)-2-pyridylamine is an organic compound that features a pyridine ring substituted with a pyridylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Pyridylmethyl)-2-pyridylamine typically involves the reaction of 4-pyridylmethyl chloride with 2-aminopyridine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-Pyridylmethyl chloride+2-Aminopyridine→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N-(4-Pyridylmethyl)-2-pyridylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridylamines depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-(4-Pyridylmethyl)-2-pyridylamine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be studied for their catalytic properties and electronic structures.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
This compound derivatives have potential therapeutic applications. They can be explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.
作用機序
The mechanism of action of N-(4-Pyridylmethyl)-2-pyridylamine involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, influencing their electronic properties and reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(2-Pyridylmethyl)-2-pyridylamine
- N-(3-Pyridylmethyl)-2-pyridylamine
- N-(4-Pyridylmethyl)-3-pyridylamine
Uniqueness
N-(4-Pyridylmethyl)-2-pyridylamine is unique due to the specific positioning of the pyridylmethyl group, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different coordination behavior with metals and distinct biological activities.
特性
分子式 |
C11H11N3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
N-(pyridin-4-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-8H,9H2,(H,13,14) |
InChIキー |
NOBVRTZYLOFNJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)NCC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B12002013.png)

![2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12002022.png)

![1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12002037.png)



![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile](/img/structure/B12002068.png)
![5-(4-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002081.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002092.png)
